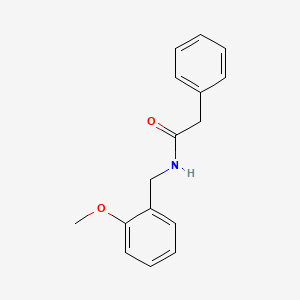

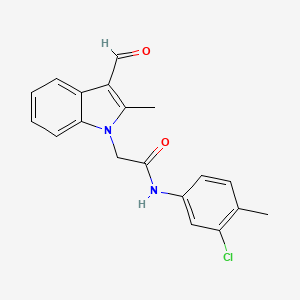

N-(2-甲氧基苄基)-2-苯乙酰胺

描述

Synthesis Analysis

The synthesis of compounds related to N-(2-methoxybenzyl)-2-phenylacetamide involves several chemical processes and methodologies. For instance, the synthesis and in vivo evaluation of a compound closely related to N-(2-methoxybenzyl)-2-phenylacetamide showed the labeling of a potent and selective competitive antagonist through [11C]-methylation, achieving high purity and specific activity (Prabhakaran et al., 2006). Another study focused on the synthesis of a deuterium-substituted analogue to reduce in vivo metabolic rate, indicating the importance of structural modifications to enhance stability (Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed to understand their interaction with biological receptors. For example, receptor interaction profiles of novel N-2-methoxybenzyl derivatives have been characterized, revealing potent interactions with serotonergic receptors and suggesting implications for their hallucinogenic effects (Rickli et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-(2-methoxybenzyl)-2-phenylacetamide derivatives are crucial for their synthesis and application. A study demonstrated the oxidation of N-(4-methoxybenzyl)-2-pyrrolidinones to N-(4-methoxybenzoyl)-2-pyrrolidinones, providing a pathway to optically active analogues of known cognitive activating agents (McAlonan et al., 1996).

科学研究应用

受体相互作用谱

N-(2-甲氧基苄基)-苯乙胺(NBOMe 类药物)是具有受体相互作用谱的具有精神活性的物质,已在体外进行了研究。这些化合物与血清素能 5-HT2A、5-HT2B、5-HT2C 受体和大鼠 TAAR1 强烈相互作用,对 5-HT2A 受体具有强效激动剂作用。2C 类药物的 N-2-甲氧基苄基取代增加了某些受体的结合亲和力,预测了类似于 LSD 的强致幻作用 (Rickli 等人,2015 年)。

放射性配体合成

放射性配体(例如 [(18)F]FMDAA1106 和 [(18)F]FEDAA1106)是外周苯二氮卓受体 (PBR) 的强效放射性配体,其合成涉及 N-(2-甲氧基苄基)-2-苯乙酰胺衍生物。这些放射性配体在神经影像学和诊断程序中具有应用,特别是在识别大脑中 PBR 密度高的区域 (Zhang 等人,2003 年)。

代谢研究

N-苄基苯乙胺 (NBOME) 的代谢研究,包括 N-(2-甲氧基苄基)-2-苯乙酰胺衍生物,重点在于了解这些新型迷幻物质的代谢途径。主要的代谢途径涉及单 O-脱甲基化和双 O-脱甲基化、羟基化,然后是主要代谢物的葡萄糖醛酸苷化、硫酸化或 N-乙酰化。此类研究对于了解这些物质在人体和动物模型中的药代动力学至关重要 (Šuláková 等人,2021 年)。

合成和立体化学研究

N-(2-甲氧基苄基)-2-苯乙酰胺衍生物的合成也用于立体化学应用。例如,旋光纯衍生物的碱促进环化产生了对有价值的 β-内酰胺具有非对映体选择性和对映体选择性的方法。此类研究有助于开发新的合成方法,并了解有机合成中的立体化学结果 (Pérez-Faginas 等人,2007 年)。

抗氧化潜力

辣椒素类似物(如 N-(4-羟基-3-甲氧基苄基)乙酰胺)已被研究其抗氧化特性。计算和光谱方法用于评估自由基的稳定性和抗氧化机制,有助于了解这些化合物如何在不同介质中充当抗氧化剂 (Yancheva 等人,2020 年)。

作用机制

安全和危害

N-(2-methoxybenzyl)-2-phenylacetamide and its derivatives are associated with severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

未来方向

Given the potential dangers associated with N-(2-methoxybenzyl)-2-phenylacetamide, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate its potential harmful effects . This will help forensic and clinical toxicologists to reliably identify these substances in case of abuse and/or intoxication and will allow them a thorough risk assessment .

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-10-6-5-9-14(15)12-17-16(18)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVZIXUVNPBYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326261 | |

| Record name | N-[(2-methoxyphenyl)methyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

331440-08-5 | |

| Record name | N-[(2-methoxyphenyl)methyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)

![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)

![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)

![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)

![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)